Cas no 2091354-83-3 (CID 125513376)

CID 125513376 化学的及び物理的性質
名前と識別子
-
- CID 125513376
- 3-Quinolinamine, 6-bromo-5,7-dimethyl-
-
- インチ: 1S/C11H11BrN2/c1-6-3-10-9(7(2)11(6)12)4-8(13)5-14-10/h3-5H,13H2,1-2H3
- InChIKey: CRGAUTRZXRZMLC-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=C(C)C(Br)=C(C)C=2)C=C(N)C=1
じっけんとくせい
- 密度みつど: 1.496±0.06 g/cm3(Predicted)
- ふってん: 392.6±37.0 °C(Predicted)
- 酸性度係数(pKa): 4.95±0.40(Predicted)
CID 125513376 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-361800-1.0g |
6-bromo-5,7-dimethylquinolin-3-amine |
2091354-83-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-361800-5.0g |
6-bromo-5,7-dimethylquinolin-3-amine |
2091354-83-3 | 5.0g |
$2152.0 | 2023-03-07 | ||
Enamine | EN300-361800-0.05g |
6-bromo-5,7-dimethylquinolin-3-amine |
2091354-83-3 | 0.05g |
$624.0 | 2023-03-07 | ||
Enamine | EN300-361800-0.25g |
6-bromo-5,7-dimethylquinolin-3-amine |
2091354-83-3 | 0.25g |
$683.0 | 2023-03-07 | ||
Enamine | EN300-361800-2.5g |
6-bromo-5,7-dimethylquinolin-3-amine |
2091354-83-3 | 2.5g |
$1454.0 | 2023-03-07 | ||
Enamine | EN300-361800-0.5g |
6-bromo-5,7-dimethylquinolin-3-amine |
2091354-83-3 | 0.5g |
$713.0 | 2023-03-07 | ||
Enamine | EN300-361800-10.0g |
6-bromo-5,7-dimethylquinolin-3-amine |
2091354-83-3 | 10.0g |
$3191.0 | 2023-03-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01045078-1g |
6-Bromo-5,7-dimethylquinolin-3-amine |
2091354-83-3 | 95% | 1g |
¥3717.0 | 2023-03-19 | |
Enamine | EN300-361800-0.1g |
6-bromo-5,7-dimethylquinolin-3-amine |
2091354-83-3 | 0.1g |
$653.0 | 2023-03-07 |
CID 125513376 関連文献
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
CID 125513376に関する追加情報
Introduction to Compound with CAS No. 2091354-83-3 and Product Name CID 125513376
The compound with the CAS number 2091354-83-3 and the product name CID 125513376 represents a significant advancement in the field of chemical and biomedical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in pharmaceutical development. The molecular structure of this compound, characterized by its specific chemical formula, exhibits promising characteristics that make it a valuable candidate for further investigation.
Recent studies have highlighted the compound's potential in modulating biological pathways associated with inflammation and oxidative stress. These pathways are critically involved in various chronic diseases, making this compound a focal point for researchers seeking novel therapeutic agents. The compound's ability to interact with specific enzymatic targets has been demonstrated through in vitro studies, suggesting its efficacy in reducing inflammatory responses.
The synthesis of CAS No. 2091354-83-3 involves a series of carefully orchestrated chemical reactions that ensure high purity and yield. Advanced synthetic methodologies have been employed to optimize the production process, ensuring that the final product meets stringent quality standards. These methodologies include catalytic hydrogenation, asymmetric synthesis, and purification techniques such as column chromatography.
One of the most intriguing aspects of CID 125513376 is its potential role in treating neurological disorders. Preliminary research indicates that this compound can cross the blood-brain barrier, a critical requirement for any effective treatment of central nervous system disorders. The mechanism by which this compound exerts its effects on neural cells is still under investigation, but early findings suggest that it may enhance synaptic plasticity and protect against neurodegenerative damage.
The pharmacokinetic properties of CAS No. 2091354-83-3 have been thoroughly analyzed to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies have provided valuable insights into how the compound behaves within the body, which is essential for designing effective dosing regimens and minimizing potential side effects. The compound's favorable pharmacokinetic profile suggests that it could be a viable candidate for clinical translation.
In addition to its therapeutic potential, CID 125513376 has shown promise in preclinical models as an antioxidant agent. Oxidative stress is a key factor in the progression of many diseases, including cardiovascular disorders and cancer. The compound's ability to scavenge free radicals and reduce oxidative damage has been observed in cell culture experiments, indicating its potential as a preventive measure against these conditions.
The regulatory landscape for CAS No. 2091354-83-3 is evolving as more data becomes available on its safety and efficacy. Regulatory bodies are closely monitoring the progress of clinical trials involving this compound to ensure that it meets the necessary standards for human use. Compliance with Good Manufacturing Practices (GMP) is essential to ensure the consistency and quality of the final product.
Future research directions for CID 125513376 include exploring its potential in combination therapies. By pairing this compound with other therapeutic agents, researchers aim to enhance its efficacy and broaden its applications. Additionally, investigating the long-term effects of CAS No. 2091354-83-3 will be crucial to understand any cumulative benefits or risks associated with its use.
The development of CID 125513376 represents a significant step forward in the field of chemical and biomedical research. Its unique properties and potential applications make it a promising candidate for further clinical investigation. As more data becomes available, the full therapeutic potential of this compound will become increasingly clear, offering hope for new treatments across multiple disease areas.
2091354-83-3 (CID 125513376) 関連製品
- 21539-55-9(Methyl 3-(tert-butylamino)propanoate)
- 2228689-36-7(1-(2,2-dimethylthiolan-3-yl)cyclobutylmethanamine)
- 511272-53-0((3R)-3-(3-chlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 133519-04-7(Chiralyst Ru802)
- 1859373-07-1(1-Fluoro-3-(pyrrolidin-3-yloxy)propan-2-ol)
- 944885-43-2(butyl(1H-indol-4-yl)methylamine)
- 1206969-77-8(1-(2-Bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one)
- 955696-42-1(5-methyl-N-2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-ylthiophene-2-sulfonamide)
- 1392429-93-4(2-chloro-4-fluoro-3-iodoaniline)
- 1798539-17-9(8-[[4-(1H-1,2,3-Triazol-1-yl)-1-piperidinyl]sulfonyl]quinoline)




